molecular formula C23H21N3O3S B6481820 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide CAS No. 899968-14-0

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide

Cat. No. B6481820
CAS RN: 899968-14-0
M. Wt: 419.5 g/mol
InChI Key: JNYMOGGVHZSRFT-UHFFFAOYSA-N
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Description

Benzodiazole is a versatile heterocyclic nucleus present in various bioactive compounds . It’s an essential part of many antineoplastics derivatives and used for the treatment of chronic lymphocytic leukemia . The combination of benzimidazole with other heterocyclic moieties can provide a new approach to design drug-like molecules .


Synthesis Analysis

In a study, a compound with a similar structure, N-(1H-1,3-benzodiazol-2-yl)benzamide, was synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure .


Molecular Structure Analysis

The compound crystallizes in a triclinic crystal system with space group P-1 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide has been studied for its potential use in a wide range of scientific research applications. It has been studied for its potential use as a drug delivery system, as it can be used to target specific tissues or organs in the body. It has also been studied for its potential use in the treatment of cancer, inflammation, and other diseases. Additionally, this compound has been studied for its potential use in imaging techniques, as its properties make it an attractive compound for imaging applications.

Mechanism of Action

The exact mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide is not yet fully understood. However, it is believed that this compound binds to a variety of biological targets, such as proteins, enzymes, and receptors. It is thought that this binding leads to the activation or inhibition of various biochemical pathways, which in turn leads to the desired physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its potential use in the treatment of cancer, inflammation, and other diseases. In animal studies, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have an anti-diabetic effect in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide has a number of advantages for use in laboratory experiments. It is highly soluble in water, making it easy to work with in a variety of laboratory settings. Additionally, it is relatively non-toxic, making it safe to use in experiments involving animals or cell cultures. However, there are some limitations to using this compound in laboratory experiments. For example, its low solubility in organic solvents can make it difficult to work with in certain laboratory settings. Additionally, its low bioavailability can limit its effectiveness in certain applications.

Future Directions

The potential applications of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide are still being explored, and there are a number of potential future directions for its use. For example, it may be possible to use this compound in the development of new drug delivery systems, as its ability to target specific tissues or organs could make it an attractive option for targeted drug delivery. Additionally, further research could be done to explore its potential use in the treatment of cancer, inflammation, and other diseases, as well as its potential use in imaging techniques. Finally, further research could be done to explore the potential use of this compound in the development of new materials, such as biodegradable polymers or nanomaterials.

Synthesis Methods

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide can be synthesized through a variety of methods, including the reaction of 2-bromo-1,3-benzodiazole and 4-sulfamoylbenzamide in the presence of a base. The reaction is catalyzed by either a strong base such as sodium hydroxide or a weaker base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile. The product is then purified using column chromatography. This method of synthesis is simple, efficient, and yields high yields of this compound.

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-15(2)30(28,29)17-13-11-16(12-14-17)23(27)26-19-8-4-3-7-18(19)22-24-20-9-5-6-10-21(20)25-22/h3-15H,1-2H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYMOGGVHZSRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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